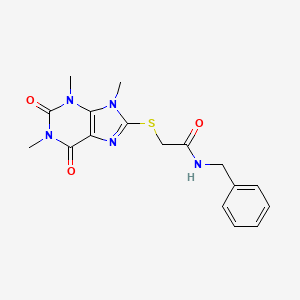![molecular formula C17H18N4O2S B2529413 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097894-46-5](/img/structure/B2529413.png)
2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole, is a derivative of benzo[d]imidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This structure is known for its biological activity and is often explored for its potential in pharmaceutical applications. The presence of a pyridinylsulfonyl group and a pyrrolidinyl moiety suggests that the compound may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related benzo[d]imidazole derivatives typically involves multi-step reactions, including N-alkylation and functional group transformations. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involved N-alkylation of a related compound . Similarly, a three-step synthesis process was used to prepare a compound with a benzo[d]imidazole moiety starting from a camphor-derived diamine . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the pyridin-3-ylsulfonyl and pyrrolidin-3-yl groups.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and understand the molecular and spectroscopic features of these compounds . The molecular structure of the compound of interest would likely exhibit characteristic peaks in these spectroscopic analyses, corresponding to its functional groups and molecular framework.
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can participate in various chemical reactions, depending on their functional groups. For example, the presence of a sulfonyl group could allow for reactions typical of sulfones, such as sulfonylation reactions . The pyrrolidinyl group could engage in reactions typical of amines, such as alkylation or acylation. The reactivity of the compound would be influenced by the electronic and steric effects of the substituents on the benzo[d]imidazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and stability. The compound's anionophoric activity could be explored, as related compounds have shown the ability to transport anions across membranes . Modifications to the imidazole moiety, as seen in the compound of interest, can also impact the selectivity and inhibition profiles against biological targets, such as the insulin-like growth factor receptor-1 (IGF-1R) .
Applications De Recherche Scientifique
Antiviral Applications
Compounds structurally related to 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole have been explored for their antiviral properties. A notable study by Hamdouchi et al. (1999) designed and synthesized a series of compounds for testing as antirhinovirus agents. The synthesis involved a stereospecific reaction, highlighting the potential of these compounds in antiviral applications (Hamdouchi et al., 1999).
Synthetic Methodologies
The development of efficient synthetic routes for these compounds is crucial for their application in scientific research. Cui et al. (2018) reported an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui et al., 2018). Additionally, Wang et al. (2015) developed a regioselective synthesis method for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, offering high yields and simple work-up procedures (Wang et al., 2015).
Potential Therapeutic Applications
Research on the therapeutic potential of these compounds is ongoing. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the versatility of these compounds in drug discovery (Starrett et al., 1989).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to characterize bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have shown inhibitory activities against certain pathogens .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-methyl-1-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13-19-16-6-2-3-7-17(16)21(13)14-8-10-20(12-14)24(22,23)15-5-4-9-18-11-15/h2-7,9,11,14H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZAPDQMNOSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


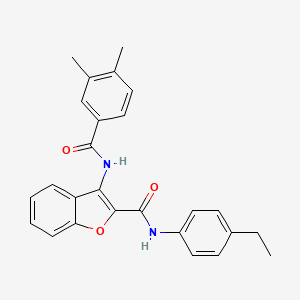
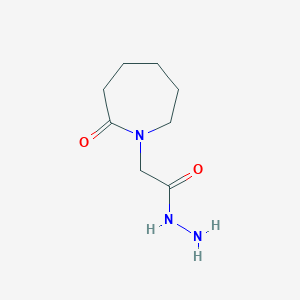
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

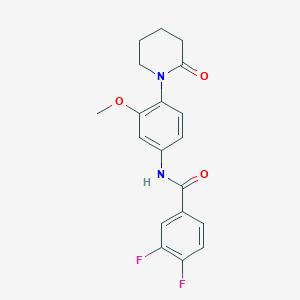
![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
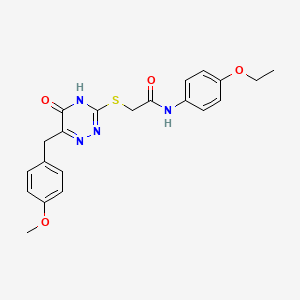
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)
